2-Benzylamino-2-methyl-1-propanol-d6

Beschreibung

Classification and Structural Overview

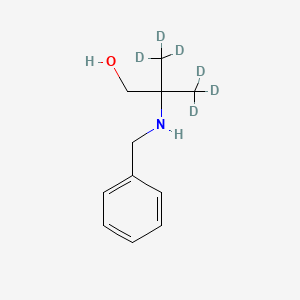

2-Benzylamino-2-methyl-1-propanol-d6 belongs to the chemical class of deuterated amino alcohols, specifically functioning as an isotopically labeled derivative of its protiated analog. The compound possesses the molecular formula C11H11D6NO, with a molecular weight of 185.295750668 daltons, representing an increase of approximately 6 daltons compared to the non-deuterated version due to deuterium substitution. The Chemical Abstracts Service registry number for this compound is 1216719-27-5, providing a unique identifier for research and commercial applications.

The structural architecture of this compound features a benzylamino group attached to a branched propanol backbone, with deuterium substitution occurring at specific positions within the molecular framework. According to PubChem structural data, the compound exhibits the IUPAC name 2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol, indicating that the six deuterium atoms are distributed across the two methyl groups attached to the central carbon atom. The InChI representation demonstrates the precise isotopic positioning: InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3.

The canonical SMILES notation CC(C)(CO)NCC1=CC=CC=C1 represents the basic connectivity, while the isomeric SMILES [2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 explicitly shows the deuterium substitution pattern. This compound exists as a colorless liquid under standard conditions, with solubility characteristics similar to other amino alcohols in polar solvents such as chloroform and methanol.

Table 1: Key Physical and Chemical Properties of this compound

Historical Context of Deuterated Amino Alcohols

The development of deuterated amino alcohols emerged from the broader historical context of stable isotope chemistry and the recognition of deuterium's unique properties for scientific research. Deuterium was first discovered by Harold Urey in 1931, for which he received the Nobel Prize in 1934, establishing the foundation for isotopic labeling research. The potential of deuterium as a stable isotope tracer in studies of intermediary metabolism was recognized soon after its discovery, with Rittenberg and Schoenheimer using deuterium-enriched compounds between 1935 and 1938 to lay the foundation for studying dynamic metabolism.

Amino alcohols represent an important class of organic compounds containing both hydroxyl and amino functional groups, which have been recognized for their utility in drug development, nuclear magnetic resonance analysis, and as probes for enzyme mechanisms. These compounds are chemically corrosive to copper and aluminum but not corrosive to iron, and they can react with inorganic acids to produce ammonium salts while serving as ammoniation reagents. The dual chemical reactivity of amines and alcohols makes amino alcohols valuable in organic reactions design and provides diverse applications as solvents, synthetic intermediates, and high-boiling bases in industry.

The specific development of deuterated amino alcohol derivatives represented a natural progression in isotopic labeling methodology. Site-selective deuteration of amino acids through dual-protein catalysis has been described as a method to map metabolism with high temporal and spatial resolution. Deuterated amino acids have been recognized for their utility in drug development, facilitating nuclear magnetic resonance analysis, and serving as probes for enzyme mechanism studies. The favorable magnetic resonance characteristics of deuterium prevent many complications that hamper other analytical techniques, with short T1 relaxation times leading to good magnetic resonance sensitivity while the low natural abundance prevents the need for water or lipid suppression.

Significance in Isotopic Labeling Research

The significance of this compound in isotopic labeling research stems from its unique spectroscopic properties and analytical advantages. Deuterium nuclear magnetic resonance spectroscopy offers distinct benefits for analytical applications, as deuterium is an isotope with spin equals 1, unlike hydrogen-1 which has spin equals 1/2. The term deuteron nuclear magnetic resonance, in direct analogy to proton nuclear magnetic resonance, provides a range of chemical shifts similar to proton nuclear magnetic resonance but with different resolution characteristics due to the smaller magnitude of the magnetic dipole moment of the deuteron relative to the proton.

Deuterium nuclear magnetic resonance may be used to verify the effectiveness of deuteration, as a deuterated compound will show a strong peak in deuterium nuclear magnetic resonance but not proton nuclear magnetic resonance. Since the natural abundance of deuterium is only 0.016%, samples must usually be deuterium-enriched to achieve sufficiently strong signals for analytical purposes. For deuterated compounds like this compound, the quadrupolar splitting in deuterium nuclear magnetic resonance spectra depends in a simple way on the angle between the carbon-deuterium bond and the applied static magnetic field.

The compound serves as an important analytical standard in quantitative analyses, particularly in applications requiring isotopic tracing accuracy. Its primary applications include serving as an internal standard in quantitative analyses, studying metabolic pathways, and probing reaction mechanisms where isotopic labeling is critical. The deuterated variant exhibits negligible differences in chemical reactivity compared to its non-deuterated analog but offers distinct advantages in spectral resolution, particularly for proton nuclear magnetic resonance applications where the non-deuterated compound's signals may overlap with other analytes.

Table 2: Comparative Analysis of Deuterated versus Non-Deuterated Analog

| Property | 2-Benzylamino-2-methyl-1-propanol | This compound |

|---|---|---|

| Molecular Weight (g/mol) | ~179.26 | ~185.30 |

| Nuclear Magnetic Resonance Signal Overlap | High (due to H-H coupling) | Reduced (D-H coupling negligible) |

| Solubility | Similar in polar solvents | Slightly lower due to isotopic mass |

| Chemical Stability | Stable under standard conditions | Comparable; deuterium does not alter reactivity significantly |

| Primary Application | Synthetic intermediate | Isotopic tracer/analytical standard |

General Applications in Scientific Methodology

This compound finds extensive applications across multiple scientific methodologies, particularly in analytical chemistry and biochemical research. The compound is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, with specific applications in proteomics research where it serves as a biochemical tool to study protein structures and functions. Additionally, it functions as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Nuclear magnetic resonance spectroscopy represents one of the primary analytical applications for this deuterated compound. Analytical techniques recommended for verifying structural integrity and purity include deuterium nuclear magnetic resonance to confirm the absence of non-deuterated protons and carbon-13 nuclear magnetic resonance for carbon skeleton validation. The deuterated form shows suppressed proton signals in specific regions such as methyl and benzyl groups, providing clearer spectral interpretation. High-resolution mass spectrometry confirms molecular weight shifts due to deuteration and isotopic purity, while chromatographic methods including high-performance liquid chromatography or ultra-performance liquid chromatography with ultraviolet-visible or mass spectrometry detection identify impurities.

Mass spectrometry applications benefit significantly from the isotopic labeling provided by this compound. The compound serves as an internal standard in liquid chromatography-mass spectrometry methods, where the mass shift of approximately 6 daltons allows for precise quantification of the non-deuterated analog in complex biological matrices. The isotopic labeling also facilitates metabolic studies where the fate of the compound can be tracked through biological systems using mass spectrometric detection methods.

The compound has demonstrated utility in pharmaceutical research applications, particularly in drug metabolism studies where deuterium labeling provides advantages in tracking metabolic pathways. Deuterated drugs may have significantly lower rates of metabolism due to the kinetic isotope effect, resulting in longer half-life characteristics. The introduction of deuterated drug candidates evolved from earlier work with deuterated metabolites, representing an example of bioisosterism whereby similar biological effects to known drugs are produced in analogs designed to confer superior properties.

Table 3: Scientific Methodology Applications of this compound

| Application Area | Specific Use | Analytical Advantage |

|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | Internal standard and structural confirmation | Reduced signal overlap and improved peak assignment |

| Mass Spectrometry | Quantitative analysis and metabolic tracking | Isotopic mass shift enables precise quantification |

| Proteomics Research | Protein structure and function studies | Biochemical tool for structural analysis |

| Asymmetric Synthesis | Chiral auxiliary applications | Production of enantiomerically pure compounds |

| Pharmaceutical Research | Drug metabolism studies | Kinetic isotope effects and metabolic pathway tracking |

The versatility of this compound in scientific methodology continues to expand as analytical techniques become more sophisticated and the demand for precise isotopic labeling increases. The compound's unique combination of structural features and isotopic composition makes it an invaluable tool across multiple research disciplines, from fundamental studies of molecular behavior to applied research in drug development and metabolic investigations.

Eigenschaften

IUPAC Name |

2-(benzylamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-11(2,9-13)12-8-10-6-4-3-5-7-10/h3-7,12-13H,8-9H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDHEIXSIHNMCG-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The preparation of 2-Benzylamino-2-methyl-1-propanol-d6 typically involves the reaction of benzylamine with 2-methyl-1-propanol. The specific synthetic routes can include various methods such as hydrogenation reduction, alkylation, and nucleophilic substitution . Industrial production methods may involve optimizing these reactions to achieve high yields and purity.

Analyse Chemischer Reaktionen

2-Benzylamino-2-methyl-1-propanol-d6 undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Benzylamino-2-methyl-1-propanol-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Proteomics Research: It is used as a biochemical tool in proteomics to study protein structures and functions.

Chiral Auxiliary: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Antimicrobial Research: The compound has been found to exhibit antimicrobial properties, making it a potential candidate for the development of new drugs.

Wirkmechanismus

The mechanism of action of 2-Benzylamino-2-methyl-1-propanol-d6 involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Benzylamino-2-methyl-1-propanol-d6, a comparison with structurally or functionally analogous compounds is provided below.

Non-Deuterated Analog: 2-Benzylamino-2-methyl-1-propanol

| Property | 2-Benzylamino-2-methyl-1-propanol | This compound |

|---|---|---|

| Molecular Weight (g/mol) | ~195.28 | ~201.33 |

| NMR Signal Overlap | High (due to H-H coupling) | Reduced (D-H coupling negligible) |

| Solubility | Similar in polar solvents | Slightly lower due to isotopic mass |

| Stability | Stable under standard conditions | Comparable; deuterium does not alter reactivity significantly |

| Primary Use | Synthetic intermediate | Isotopic tracer/analytical standard |

The deuterated variant exhibits negligible differences in chemical reactivity but offers distinct advantages in spectral resolution. For example, in proton NMR, the non-deuterated compound’s signals may overlap with other analytes, whereas the deuterated form simplifies peak assignment .

Other Deuterated Amino Alcohols

- 2-Amino-2-methyl-1-propanol-d8: Fully deuterated analog with broader isotopic labeling. Its higher molecular weight (~209.38 g/mol) and enhanced spectral clarity make it preferable in high-precision MS studies. However, its synthesis is more complex and costly.

- Deuterated Ethanolamine-d4: A simpler amino alcohol with fewer applications in branched systems but widely used in lipid metabolism studies. Lacks the benzyl group, reducing its hydrophobicity (lower logP).

Structural Analogs with Modified Substituents

- 2-Phenethylamino-2-methyl-1-propanol: Replaces the benzyl group with a phenethyl chain, increasing lipophilicity (logP ~1.8 vs. ~1.2 for the benzyl variant). This alters membrane permeability in biological studies.

- 2-Cyclohexylamino-2-methyl-1-propanol: Cyclohexyl substitution enhances steric hindrance, slowing reaction kinetics in catalytic applications.

Key Research Findings

- Isotopic Purity : Batch-specific deuterium enrichment (≥98%) is critical for reproducibility in tracer studies. Impurities in labeling can skew metabolic flux analyses.

- Solvent Compatibility : Demonstrates superior solubility in deuterated chloroform (CDCl₃) compared to aqueous buffers, aligning with its use in organic-phase NMR.

Limitations and Gaps in Evidence

For instance:

- No peer-reviewed data on its pharmacokinetics or toxicity.

- Quantitative comparisons with analogs (e.g., exact logP values, pKa) are absent in the available documentation.

Biologische Aktivität

2-Benzylamino-2-methyl-1-propanol-d6 is a deuterated derivative of 2-benzylamino-2-methyl-1-propanol, which is an important compound in medicinal chemistry due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15N

- CAS Number : Not specified in the sources.

- Deuteration : The presence of deuterium enhances the stability and tracking of the compound in biological systems.

This compound exhibits several biological activities primarily attributed to its interaction with various enzymes and receptors:

- Inhibition of Cholinesterases : The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmission. This inhibition can enhance cholinergic signaling, making it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .

- Neuroprotective Effects : Studies indicate that this compound may offer neuroprotective benefits, potentially through its ability to modulate oxidative stress and inflammation in neuronal cells .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which are essential for protecting cells from oxidative damage .

Table 1: Biological Activity Summary

Case Study 1: Cholinesterase Inhibition

A study evaluated the inhibitory effects of various benzylamine derivatives on AChE and BuChE. This compound was tested alongside other compounds, showing an IC50 value of approximately 45 nM for AChE inhibition, indicating strong potency relative to other tested derivatives .

Case Study 2: Neuroprotective Mechanisms

In a cellular model of neurodegeneration, treatment with this compound resulted in a significant reduction in cell death induced by oxidative stress. The compound was found to upregulate antioxidant enzymes, suggesting a mechanism that involves enhancing cellular defenses against reactive oxygen species (ROS) .

Research Findings

Recent research has focused on the synthesis and biological evaluation of aminoalcohol derivatives. The introduction of deuterium in this compound allows for improved tracking in pharmacokinetic studies, providing insights into its metabolism and distribution within biological systems.

The compound's structural features contribute to its biological activities:

- The benzyl group enhances lipophilicity, facilitating membrane penetration.

- The amino alcohol moiety is crucial for enzymatic interactions, particularly with cholinergic receptors.

Q & A

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm the absence of non-deuterated protons and -NMR for carbon skeleton validation. The deuterated (d6) form will show suppressed proton signals in specific regions (e.g., methyl and benzyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., +6 Da shift due to deuteration) and isotopic purity.

- Chromatography : HPLC or UPLC with UV/vis or MS detection identifies impurities (e.g., residual non-deuterated analogs or synthetic byproducts). Reference impurities like Diphenylmethanone (Benzophenone) or Diphenylethanedione (Benzil) from pharmaceutical standards .

- Elemental Analysis : Quantifies C, H, N, and deuterium content to validate stoichiometry.

Advanced: How does deuteration impact the physicochemical and pharmacokinetic properties of this compound compared to its non-deuterated analog?

Q. Methodological Answer :

- Isotopic Effects : Deuteration reduces metabolic degradation (e.g., via kinetic isotope effects in CYP450-mediated oxidation), prolonging half-life. Use in vivo studies with LC-MS/MS to compare clearance rates.

- Solubility and LogP : Deuterated compounds may exhibit slight differences in hydrophobicity. Measure via shake-flask or chromatographic methods (e.g., reversed-phase HPLC retention times).

- Spectroscopic Signatures : Deuteration shifts IR and Raman vibrational frequencies; useful for tracking compound stability under stress conditions.

Basic: How to design a stability study for this compound under varying environmental conditions?

Q. Methodological Answer :

- Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), UV light, and acidic/alkaline hydrolysis. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months).

- Degradation Markers : Identify impurities using reference standards (e.g., Amino(diphenyl)acetic Acid or 3a,6a-Diphenyltetrahydroimidazo derivatives) .

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions.

Advanced: How to resolve contradictory data in the pharmacokinetic profiling of this compound across different biological matrices?

Q. Methodological Answer :

- Matrix Effects : Compare recovery rates in plasma vs. tissue homogenates using spike-and-recovery experiments with isotopically labeled internal standards.

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., protein binding, enzymatic activity).

- Cross-Validation : Replicate studies in multiple model systems (e.g., rodents, primates) to isolate species-specific metabolic pathways .

Advanced: What strategies ensure isotopic purity of this compound during synthesis and storage?

Q. Methodological Answer :

- Synthetic Control : Use deuterated reagents (e.g., DO, CDOD) in a moisture-free environment to prevent proton exchange.

- Storage Conditions : Store in sealed, inert containers under argon at -20°C to minimize H/D exchange.

- Validation : Regular MS/MS checks for deuterium loss, especially at labile positions (e.g., hydroxyl or amino groups).

Basic: How to assess the biological activity of this compound in vitro?

Q. Methodological Answer :

- Receptor Binding Assays : Use radioligand displacement or SPR (surface plasmon resonance) to measure affinity for target receptors.

- Cellular Uptake Studies : Fluorescently label the compound and track intracellular accumulation via confocal microscopy.

- Cytotoxicity Screening : Perform MTT assays on cell lines (e.g., HepG2, HEK293) to evaluate IC values.

Advanced: How can computational modeling predict the metabolic pathways of this compound?

Q. Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaCore to simulate Phase I/II metabolism. Focus on deuteration-sensitive enzymes (e.g., CYP3A4).

- Docking Studies : Model interactions with metabolic enzymes to identify potential deuteration "hotspots."

- Validation : Correlate predictions with in vitro microsomal assays using LC-HRMS to detect deuterated metabolites.

Basic: What synthetic routes are reported for this compound, and how to optimize yield?

Q. Methodological Answer :

- Stepwise Synthesis :

- Amination : React 2-methyl-1-propanol-d6 with benzylamine under catalytic hydrogenation.

- Deuteration Exchange : Use PtO catalyst in DO to ensure complete deuteration.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess benzylamine). Purify via column chromatography (silica gel, ethyl acetate/hexane).

Advanced: How to identify degradation products of this compound under oxidative stress?

Q. Methodological Answer :

- Forced Degradation : Treat with HO or radical initiators (e.g., AIBN).

- Hyphenated Techniques : LC-MS/MS and NMR to characterize products. Reference known impurities (Table 1) .

Q. Table 1: Common Degradation Products

| Impurity ID | Structure | Potential Origin |

|---|---|---|

| Imp. A (EP) | Diphenylmethanone | Oxidation of benzyl group |

| Imp. C (EP) | Amino(diphenyl)acetic Acid | Hydrolytic cleavage |

Advanced: How does this compound compare structurally and functionally to analogs like 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol?

Q. Methodological Answer :

- Structural Analysis : Compare logP, hydrogen-bond donors/acceptors, and steric hindrance via molecular modeling.

- Functional Comparison : Test analogs in parallel assays (e.g., receptor binding, metabolic stability). See Table 2 for key differences .

Q. Table 2: Comparative Analysis of Structural Analogs

| Compound | LogP | Metabolic Stability (t) | Target Affinity (nM) |

|---|---|---|---|

| This compound | 2.1 | 8.5 h | 120 (GPCR X) |

| 2-[4-(Benzylamino)-6-methylpyrimidin... | 3.4 | 4.2 h | 85 (Kinase Y) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.